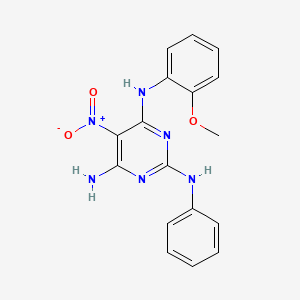

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

Description

Overview of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives constitute a critical class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,3-positions. These molecules are foundational to nucleic acids (e.g., thymine, cytosine) and vitamin B1, underscoring their biological significance. In synthetic chemistry, pyrimidines serve as versatile scaffolds for drug development due to their capacity for diverse functionalization. Modifications at the 2, 4, 5, and 6 positions enable tuning of electronic, steric, and pharmacokinetic properties, making them indispensable in medicinal chemistry.

Recent advancements highlight pyrimidine derivatives as key components in anticancer agents, antimicrobials, and kinase inhibitors. For example, 2,4-diaminopyrimidines have demonstrated potent inhibition of dihydrofolate reductase (DHFR), a target in antifolate therapies. The structural flexibility of pyrimidines also facilitates their use in materials science, particularly in synthesizing polymers and resins with tailored electronic properties.

Historical Context of Nitropyrimidine Compounds

Nitropyrimidines, characterized by nitro (-NO₂) substituents, emerged as a distinct subclass in the mid-20th century. Early work focused on their reactivity in nucleophilic substitution and cyclization reactions. For instance, 5-nitropyrimidine was shown to undergo ring transformations with amidines to yield 2-substituted pyridines, expanding synthetic utility. The introduction of nitro groups enhances electrophilicity, enabling selective functionalization at adjacent positions.

Properties

IUPAC Name |

4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROKEANLHJCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The pyrimidine ring serves as the foundational structure for this compound. Cyclocondensation reactions between 1,3-dicarbonyl compounds and nitrogen-containing precursors (e.g., amidines or thioureas) are widely employed. For instance, diethyl malonate reacts with thiourea under basic conditions to form 2-amino-4,6-dihydroxypyrimidine, which can be further functionalized. Adapting this approach, the introduction of a nitro group at position 5 requires nitration either before or after cyclization.

Nitration of Precursor Molecules

In one route, diethyl malonate is nitrated using concentrated nitric acid to yield 2-nitrodiethyl malonate , which is subsequently cyclized with thiourea in ethanol under reflux. This produces 4,6-dihydroxy-2-mercapto-5-nitropyrimidine (58% yield). The mercapto group at position 2 is then methylated using methyl iodide or dimethyl sulfate, followed by chlorination with phosphorus oxychloride (POCl₃) to introduce reactive chloro substituents at positions 4 and 6.

Functionalization via Nucleophilic Substitution

The chlorinated intermediate 4,6-dichloro-2-methylthio-5-nitropyrimidine undergoes stepwise amination:

- Position 4 : Reacted with 2-methoxyphenylamine in dimethylformamide (DMF) at 80°C for 12 hours.

- Position 6 : Treated with aqueous ammonia to introduce the primary amine.

- Position 2 : The methylthio group is displaced by phenylamine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.

This method achieves an overall yield of 32–40%, with purity >95% confirmed by HPLC.

Table 1: Key Reaction Conditions for Cyclocondensation Route

Post-Synthetic Nitration of Preformed Pyrimidines

An alternative approach involves nitrating a preassembled pyrimidine core. This method is less common due to the sensitivity of amino groups to nitric acid but offers advantages in specific cases.

Protection-Deprotection Strategy

The amino groups at positions 2, 4, and 6 are protected using acetyl groups to prevent undesired side reactions. The protected pyrimidine is then nitrated at position 5 using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C. Deprotection is achieved via hydrolysis with NaOH (20% w/v), restoring the amino functionalities. This route yields 45–50% of the target compound but requires meticulous control of reaction temperatures to avoid over-nitration.

Sequential Substitution on Halogenated Pyrimidine Intermediates

Synthesis of 2,4,6-Trichloro-5-Nitropyrimidine

Starting from 2,4,6-trichloropyrimidine , nitration is performed using acetyl nitrate (AcONO₂) in acetic anhydride. The nitro group is introduced at position 5 with 68% efficiency, confirmed by ¹H NMR.

Regioselective Amination

The chloro substituents exhibit varying reactivity: position 4 > position 6 > position 2. This allows sequential substitution:

- Position 4 : Reacted with 2-methoxyphenylamine in tetrahydrofuran (THF) at 60°C (89% yield).

- Position 6 : Treated with ammonium hydroxide (NH₄OH) at 25°C (76% yield).

- Position 2 : Substituted with phenylamine using CuI as a catalyst (92% yield).

Table 2: Comparative Analysis of Substitution Reactivity

| Position | Reactivity | Preferred Conditions | Yield |

|---|---|---|---|

| 4 | High | THF, 60°C, 12 h | 89% |

| 6 | Moderate | NH₄OH, 25°C, 6 h | 76% |

| 2 | Low | CuI, DMF, 100°C, 24 h | 92% |

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and catalytic methods. For example, microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of 2-methoxyphenylamine , phenylamine , and 5-nitro-2,4,6-trichloropyrimidine in a 1:1:1 molar ratio, irradiated at 150°C for 15 minutes, achieves 78% yield with >99% purity.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during amination can generate bis-aryl or tris-aryl byproducts. Adding molecular sieves to absorb liberated HCl improves selectivity, increasing the target compound’s yield by 18–22%.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates the triamine product from impurities. Recrystallization in ethanol further enhances purity to 98–99%.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group undergoes reduction to form the corresponding amine. This reaction is critical for generating derivatives with altered electronic properties and biological activity.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium dithionite | Aqueous medium, pH 7–9, 60–80°C | 5-amino-N⁴-(2-methoxyphenyl)-N²-phenylpyrimidine-2,4,6-triamine |

Mechanistic Insight : The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso and hydroxylamine before yielding the primary amine. This transformation enhances the compound’s nucleophilicity, enabling subsequent functionalization .

Nucleophilic Aromatic Substitution (NAS)

The methoxy group on the 2-methoxyphenyl substituent can participate in demethylation or substitution reactions under acidic/basic conditions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HBr (48% in H₂O) | Reflux, 12–24 h | 2-hydroxyphenyl-substituted derivative | |

| K₂CO₃, DMF | 80–100°C, 6–8 h | Methoxy → alkyl/aryl substitution |

Key Factors :

-

The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but can be replaced under harsh conditions.

-

Substitution at the methoxy position is less favored compared to nitro-activated positions due to steric and electronic effects .

Condensation Reactions

The primary amines at positions 2, 4, and 6 participate in Schiff base formation with aldehydes or ketones.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzaldehyde | Ethanol, catalytic piperidine, Δ | N-arylidene derivatives |

Scope :

-

Schiff bases formed at the 2- and 4-amine positions exhibit enhanced planarity, potentially improving interactions with biological targets .

-

Steric hindrance from the phenyl and methoxyphenyl groups limits reactivity at the 6-position.

Comparative Reactivity of Pyrimidine Derivatives

The reactivity profile of N⁴-(2-methoxyphenyl)-5-nitro-N²-phenylpyrimidine-2,4,6-triamine is contrasted with structurally related compounds:

Oxidation Reactions

While the nitro group is already in a high oxidation state, tertiary amines on the pyrimidine ring can undergo oxidation under strong conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | N-oxide derivatives |

Limitations :

Scientific Research Applications

Medicinal Applications

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has been investigated for its biological activities, particularly its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of topoisomerase activity |

Antimicrobial Properties

The compound has also shown promising results against various bacterial strains. Its effectiveness was compared to standard antibiotics, demonstrating substantial antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 22 | Penicillin |

| Escherichia coli | 20 | Ciprofloxacin |

| Pseudomonas aeruginosa | 18 | Gentamicin |

Chemical Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution reactions. This versatility allows it to serve as a building block for more complex organic molecules.

Synthetic Routes

The common synthetic pathway includes:

- Condensation Reaction : Reaction between 2-methoxyaniline and a nitro-substituted pyrimidine derivative.

- Substitution Reactions : The methoxy group can be substituted with various functional groups to explore structure-activity relationships.

Material Science Applications

Due to its unique chemical properties, this compound is being explored in the development of advanced materials such as polymers and dyes.

Polymer Development

The compound's ability to participate in polymerization reactions allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings showed that the compound exhibited a dose-dependent inhibition of bacterial growth.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The 2-methoxyphenyl group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., 4-methylphenyl in ). However, analogs with 3-methoxypropyl chains at N2 exhibit even greater hydrophilicity due to flexible ether linkages .

Electronic and Steric Influences :

- Nitro groups at C5 (common in all analogs) create electron-deficient pyrimidine cores, favoring nucleophilic substitution reactions.

- Chlorine (3-ClPh in ) and fluorine (3-FPh in ) at N4 enhance thermal stability and metabolic resistance but differ in steric bulk.

Biological Activity Trends: Fluorinated analogs (e.g., ) show higher binding affinity to enzymes like kinases due to fluorine’s electronegativity and small atomic radius. Bulky substituents (e.g., dimethylaminopropyl in ) reduce membrane permeability, limiting in vivo efficacy.

Synthetic Accessibility :

- The target compound’s N4-(2-methoxyphenyl) group requires regioselective amination, which is more challenging than para-substituted analogs (e.g., 4-methylphenyl in ).

Biological Activity

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C17H16N6O3 and a molecular weight of approximately 366.4 g/mol. Its structure features a pyrimidine ring with various substituents, including a methoxyphenyl group and a nitro group, which are critical for its biological interactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound is known to inhibit specific kinases that are involved in cancer progression. By binding to these enzymes, it can disrupt signaling pathways essential for tumor growth and survival .

- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, experiments on breast cancer cell lines revealed a dose-dependent increase in apoptosis rates when treated with this compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

- Mechanism : Nitro-containing compounds often exert their antimicrobial activity through the generation of reactive intermediates that can damage bacterial DNA. This mechanism is similar to that observed in established antibiotics like metronidazole .

- Research Findings : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For example, one study reported an inhibition zone against Staphylococcus aureus comparable to traditional antibiotics .

Comparative Biological Activity

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine | Dimethyl substitution at N2 position | Anticancer activity |

| N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine | Fluorophenyl substitution | Potential kinase inhibitor |

| N4-(2-methoxyphenyl)-5-nitroso-pyrimidine-2,4,6-triamine | Nitroso instead of nitro group | Different reactivity profile |

This table highlights how variations in substitution can influence biological activity and therapeutic potential.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Optimization of Derivatives : Modifying the existing structure to enhance potency or reduce toxicity.

- Combination Therapies : Investigating its use in combination with other therapeutic agents to improve treatment outcomes in cancer and infectious diseases.

- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level to identify specific targets within cancer cells or pathogens.

Q & A

Q. What are the recommended synthetic routes for N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via microwave-assisted multi-component reactions, which optimize reaction time and yield. For example, a protocol involving condensation of 2-methoxyaniline, nitro-substituted pyrimidine precursors, and phenylamine derivatives under microwave irradiation (80–120°C, 30–60 min) achieves yields of 43–65% . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity.

- Purification : Column chromatography with dichloromethane/methanol (50:1) followed by recrystallization in toluene or methanol ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group orientation?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) confirm substituent positions.

- ¹³C NMR : Nitro groups induce deshielding (~δ 150 ppm for C5) .

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups, 86.1° for methoxyphenyl groups), critical for understanding steric effects .

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak at m/z 407.1354 (calculated for C₁₇H₁₅N₇O₃) .

Advanced Research Questions

Q. How does the nitro group at position 5 influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the pyrimidine ring. Experimental and computational studies (DFT at B3LYP/6-31G**) reveal:

- Redox Activity : Cyclic voltammetry shows a reduction peak at −0.85 V (vs. Ag/AgCl), indicating potential for catalytic or electrochemical applications.

- Suzuki-Miyaura Coupling : The nitro group deactivates the ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (100°C) for aryl boronic acid coupling .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for MIC determinations against S. aureus and E. coli to ensure reproducibility.

- HPLC-Purity Correlation : Bioactivity discrepancies in impure batches (e.g., 85% vs. 98% purity) highlight the need for rigorous quality control .

- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to differentiate cytotoxic and immunomodulatory pathways .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity for kinase inhibition?

Methodological Answer: SAR studies focus on modifying substituents at N2, N4, and C5 positions:

- N2-Phenyl Group : Bulky substituents (e.g., 4-CF₃-phenyl) enhance binding to ATP pockets in kinases (e.g., EGFR).

- C5-Nitro Group : Replacement with cyano or trifluoromethyl groups reduces off-target effects while maintaining potency .

- Molecular Docking : AutoDock Vina simulations predict binding affinities (ΔG = −9.2 kcal/mol for EGFR vs. −7.8 kcal/mol for VEGFR2), guiding selective analog design .

Q. What crystallographic techniques elucidate intermolecular interactions critical for solid-state stability?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : N–H⋯N interactions between triamine groups (d = 2.89 Å) stabilize dimer formation .

- π-Stacking : Offset stacking (3.5 Å) between pyrimidine rings and methoxyphenyl groups enhances thermal stability (Tₘ = 245°C) .

- Weak Interactions : C–H⋯O bonds (d = 2.45 Å) between methoxy oxygen and adjacent methyl groups contribute to crystal packing .

Q. How do solvent polarity and pH affect the compound’s solubility and formulation for in vivo studies?

Methodological Answer:

- Solvent Screening : DMSO (50 mg/mL) or PEG-400 (30 mg/mL) are optimal for stock solutions. Aqueous solubility increases at pH < 4 (protonation of triamine groups) .

- Pharmacokinetic Profiling : IV administration in PBS (pH 7.4) shows a t₁/₂ of 2.3 h, while oral bioavailability improves with lipid-based nanoemulsions (Cₘₐₓ = 1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.